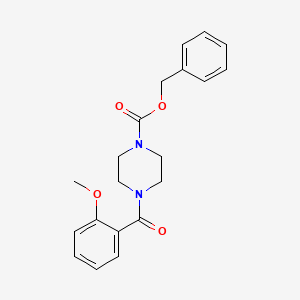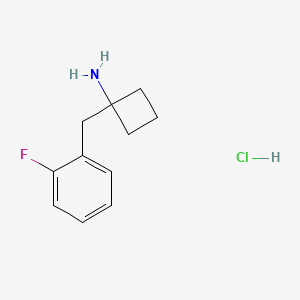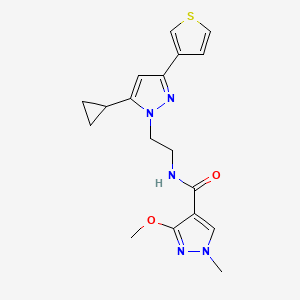
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a chemical compound that has been extensively studied in scientific research. It is used in the field of medicinal chemistry and has shown promising results in the treatment of various diseases. In
Applications De Recherche Scientifique
Complexation-induced Unfolding of Heterocyclic Ureas
The study by Corbin et al. (2001) explored the synthesis and conformational analysis of heterocyclic ureas, focusing on their ability to unfold and form multiply hydrogen-bonded complexes under certain conditions. This research highlights the potential of such compounds in self-assembly applications, providing a fundamental mimicry of peptide transitions that could be utilized in material science and nanotechnology Corbin et al., 2001.
Flexible Heterocyclic Ureas as Novel Acetylcholinesterase Inhibitors
Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing them for antiacetylcholinesterase activity. By optimizing the spacer length and testing compounds with greater conformational flexibility, this research presents the chemical versatility and potential therapeutic applications of such ureas Vidaluc et al., 1995.
Stereoselective Synthesis of an Active Metabolite of a Potent PI3 Kinase Inhibitor
Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of a PI3 kinase inhibitor, showcasing the application of urea derivatives in the development of targeted cancer therapies. The meticulous synthesis route and stereochemical analysis underline the compound's significance in medicinal chemistry Chen et al., 2010.
Enzyme Inhibition and Anticancer Investigations of Unsymmetrical 1,3-disubstituted Ureas
Mustafa et al. (2014) investigated the enzyme inhibition and anticancer properties of seventeen urea derivatives. This study emphasizes the biochemical and pharmacological relevance of such compounds, particularly their potential in developing new anticancer agents Mustafa et al., 2014.
Molecular Complexation as a Design Tool in Crystal Engineering
Muthuraman et al. (2001) explored the use of molecular complexation involving urea derivatives for designing materials with noncentrosymmetric structures, which are crucial for nonlinear optics applications. This research illustrates the strategic application of such compounds in material science, particularly in developing advanced optical materials Muthuraman et al., 2001.
Propriétés
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-3-26-16-6-4-15(5-7-16)23-12-14(11-18(23)24)21-19(25)22-17-10-13(2)8-9-20-17/h4-10,14H,3,11-12H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAACSWJDGQCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


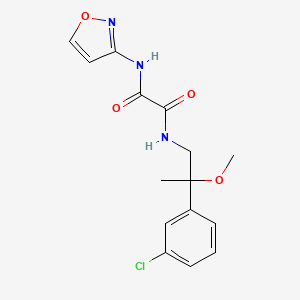

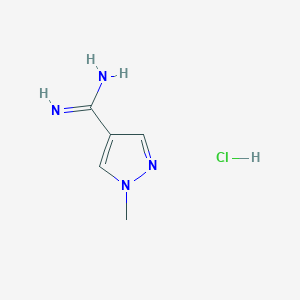

![3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729283.png)
![Ethyl (5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2729286.png)



